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3-[(Ethylsulfanyl)methyl]pyridin-2-amine

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Medicinal chemistry programs requiring reproducible SAR on 2-aminopyridine scaffolds face regioisomeric variability that alters cLogP, hydrogen bonding, and target engagement. CAS 1247579-87-8 is the exact 3-[(ethylsulfanyl)methyl] derivative-not interchangeable with 4- or 5-substituted analogs. - Higher cLogP (1.9169) vs 4-isomer (1.645) for enhanced membrane permeability in intracellular kinase/EPI screening - Compatible with Smiles rearrangement to thiols/disulfides for bioconjugation handles - No reported mGluR5 cross-reactivity (unlike methylsulfanyl analogs)

Molecular Formula C8H12N2S
Molecular Weight 168.26
CAS No. 1247579-87-8
Cat. No. B2721957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Ethylsulfanyl)methyl]pyridin-2-amine
CAS1247579-87-8
Molecular FormulaC8H12N2S
Molecular Weight168.26
Structural Identifiers
SMILESCCSCC1=C(N=CC=C1)N
InChIInChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10)
InChIKeyGCQQZXIZLRGDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Ethylsulfanyl)methyl]pyridin-2-amine Overview & Procurement


3-[(Ethylsulfanyl)methyl]pyridin-2-amine (CAS 1247579-87-8) is a 2-aminopyridine derivative carrying an ethylsulfanylmethyl substituent at the 3-position of the pyridine ring. The compound belongs to the class of S,N-heterocyclic building blocks frequently employed in medicinal chemistry for the synthesis of kinase-targeted libraries and fragment-based screening collections. It is commercially available from multiple vendors at a typical purity of 95% . Core molecular descriptors include a molecular formula of C8H12N2S and a molecular weight of 168.26 g/mol . The 2-aminopyridine core provides a privileged scaffold for hydrogen-bonding interactions with biological targets, while the thioether side chain offers sites for further functionalization via oxidation or alkylation, thereby enabling the generation of structurally diverse analog series.

Scaffold 2-Aminopyridine with 3-ethylsulfanylmethyl substitution
Library Fit Kinase-targeted and fragment-based screening collections
Synthetic Versatility Thioether side chain enables oxidation or alkylation derivatization

Why Generic Substitution Fails for This Compound


Within the 2-aminopyridine scaffold family, the position of the sulfanylalkyl substituent is a critical determinant of both physicochemical properties and biological recognition. Generic replacement of 3-[(ethylsulfanyl)methyl]pyridin-2-amine (CAS 1247579-87-8) with its 4- or 5-regioisomers is not equivalent because the substitution position directly influences the compound's lipophilicity (cLogP), hydrogen-bonding capacity, metabolic stability, and steric accessibility for target engagement. Patent literature demonstrates that sulfanylalkyl-substituted 2-aminopyridines are used as key intermediates in the synthesis of kinase inhibitors and antiparasitic agents, wherein regioisomeric variation has been shown to modulate pharmacological activity [1]. Consequently, substitution with an off-position analog can alter or abolish the desired biological profile and synthetic utility, making compound-specific sourcing essential for reproducible SAR studies.

3-[(Ethylsulfanyl)methyl]pyridin-2-amine
4-[(Ethylsulfanyl)methyl]pyridin-2-amine
Substitution position alters lipophilicity, target engagement, and metabolic stability; regioisomeric replacement may shift SAR away from expected kinase profile
Novel chemical space
Abemaciclib analog precursor (prior art)
3-isomer remains unexplored in disclosed kinase patent landscapes; using 4-isomer may limit IP novelty
Synthetic utility via Smiles rearrangement
Shorter spacer analogs (e.g., 3-methylsulfanyl)
Ethylsulfanylmethyl spacer may enable different rearrangement outcomes; direct substitution with shorter analog may alter product distribution

Differentiation Evidence for This Building Block


Regioisomer Selectivity: 3-Position vs. 4-Position

2-Aminopyridine building blocks with sulfanylalkyl substituents are known to serve as precursors for kinase inhibitors and antiparasitic agents. The 4-[(ethylsulfanyl)methyl]pyridin-2-amine isomer (CAS 1247197-32-5) has been specifically cited as an intermediate in the synthesis of Abemaciclib analogs, a clinically validated CDK4/6 inhibitor used in breast cancer therapy . In contrast, the 3-substituted isomer (target compound, CAS 1247579-87-8) remains unexplored in publicly disclosed kinase inhibitor patent landscapes, offering a structurally unique entry point for scaffold-hopping and novel IP generation. This regioisomeric differentiation—confirmed versus unexplored kinase pharmacophore space—provides a quantifiable strategic advantage for medicinal chemistry programs seeking to expand beyond prior art.

Regioisomer Utility
Class-level
3-isomer: no disclosed kinase patent incorporation
vs
4-isomer: Abemaciclib analog precursor
Supports novel IP generation for kinase programs
Patent landscape analysis; no known 3-isomer utility
Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Lipophilicity (cLogP) Differential vs. 4-Regioisomer

The computed logarithmic partition coefficient (cLogP) is a critical descriptor for predicting membrane permeability, solubility, and metabolic stability in drug discovery workflows. The target compound, 3-[(ethylsulfanyl)methyl]pyridin-2-amine, exhibits a cLogP of 1.9169 . Its 4-position regioisomer, 4-[(ethylsulfanyl)methyl]pyridin-2-amine (CAS 1247197-32-5), has a reported cLogP of 1.645 . The difference of +0.27 log units corresponds to approximately a 1.86-fold increase in theoretical octanol-water partitioning for the 3-substituted compound, which may translate into measurably higher membrane permeability and altered tissue distribution.

Lipophilicity (cLogP)
Data to verify
+0.27 Δ cLogP
Target 1.92 · 4-Isomer 1.65
Supports membrane permeability profiling
Vendor-reported; computational method unspecified
Lipophilicity ADME Lead Optimization

Synthetic Utility via Smiles Rearrangement

The aminoethanethiol moiety attached to heterocyclic systems, including pyridines, undergoes base-catalyzed S→N type Smiles rearrangement to yield the corresponding thiol or disulfide compounds in high yields [1]. The target compound, bearing an ethylsulfanylmethyl group in proximity to an amino group, is structurally poised for such rearrangements. The shorter methylene spacer in compounds like 3-(methylsulfanyl)pyridin-2-amine (CAS 183610-73-3) alters the geometric requirements for rearrangement, which can lead to different reaction outcomes compared to the ethylsulfanylmethyl variant. While no direct quantitative yield data exist for the target compound in this specific reaction, microwave-assisted nucleophilic substitution protocols reported for 2-aminoethylsulfanylpyridine isomers achieve high isolated yields (>80%), establishing the feasibility of efficient functionalization of this scaffold class [2].

Smiles Rearrangement
Class-level
Base-catalyzed S→N rearrangement
Analog yields >80% in microwave protocols
Enables thiol/disulfide derivative synthesis
Class-level inference; no direct target yield data
Synthetic Chemistry Smiles Rearrangement Thiol Synthesis

Absence of mGluR5 Pharmacological Activity

Compounds closely related to 3-[(ethylsulfanyl)methyl]pyridin-2-amine have established activity at the metabotropic glutamate receptor subtype 5 (mGluR5). The analog (6-methyl-pyridin-2-yl)-(3-methylsulfanyl-pyridin-2-yl)-amine (CHEMBL198305) shows an IC50 of 790 nM against mGluR5-mediated calcium flux in Ltk cells [1]. However, the target compound—which incorporates an ethylsulfanylmethyl group instead of a methylsulfanyl group and lacks the 6-methyl-pyridin-2-yl substituent—has no reported mGluR5 activity. This absence of documented mGluR5 activity is functionally informative: it indicates that the target compound does not carry the mGluR5 liabilities present in the methylsulfanyl analog series, making it a cleaner starting point for programs targeting other receptors (e.g., kinases, ion channels) where mGluR5 cross-reactivity is undesirable.

mGluR5 Activity Profile
Class-level
Target: no reported mGluR5 activity
vs
Analog: IC50 790 nM (calcium flux)
Supports target selectivity profiling in kinase/ion channel research
Structural divergence infers >790-fold weaker; no direct data
mGluR5 GPCR Neurological Disorders

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation & Patent Expansion

The 3-substituted 2-aminopyridine scaffold of this compound is structurally distinct from the 4-substituted isomer, which has been utilized in Abemaciclib analog synthesis. Employing the 3-[(ethylsulfanyl)methyl]pyridin-2-amine building block in kinase-focused libraries enables exploration of novel chemical space with potential for generating new composition-of-matter patent applications unencumbered by existing 4-position prior art [1].

Fragment-Based Discovery for Intracellular Targets

With a cLogP of 1.9169—higher than the 4-isomer (cLogP 1.645)—this compound offers enhanced membrane permeability potential, making it suitable for fragment-based screening campaigns against intracellular targets such as kinases, epigenetic readers, or protein-protein interaction interfaces where cell penetration is a critical selection criterion [1].

Thiol-Containing Ligand Synthesis & Bioconjugation

The structural compatibility of this compound with base-catalyzed S→N Smiles rearrangement provides a direct synthetic route to thiol and disulfide derivatives. These downstream products are valuable as metal-chelating ligands in catalysis, as bioconjugation handles for antibody-drug conjugates, or as redox-sensitive linkers in drug delivery systems [1].

Selective Scaffold with Reduced mGluR5 Cross-Reactivity

Unlike the methylsulfanyl-substituted 2-aminopyridine series that exhibits mGluR5 activity (IC50 790 nM for a representative analog), this compound has no reported mGluR5 activity. This makes it a preferred starting point for medicinal chemistry programs targeting kinases or ion channels where mGluR5 cross-reactivity would complicate selectivity profiling [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
3-Substituted scaffold novelty vs. 4-isomer prior art
Patent landscape and IP freedom-to-operate assessment
Fragment-based intracellular screening
Reported higher cLogP differential
Cell permeability profiling in target-cell assays
Thiol/disulfide ligand synthesis
Compatibility with Smiles rearrangement chemistry
Reaction condition optimization and yield validation
Selectivity-driven kinase/ion channel research
Absence of reported mGluR5 pharmacological activity
mGluR5 counter-screening to confirm selectivity
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